1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one
Description
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Properties
IUPAC Name |
1-[4-(2-fluoropyridin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c1-9(16)14-4-6-15(7-5-14)10-2-3-13-11(12)8-10/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHXWXIHKVFJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry, drawing from diverse sources and studies.
- Molecular Formula : C₁₁H₁₄FN₃O
- Molecular Weight : 223.25 g/mol
- CAS Number : 1566692-33-8
- Purity : Minimum 95% .
Biological Activity Overview
The compound exhibits various biological activities, particularly as a potential therapeutic agent in neurological diseases and as an enzyme inhibitor.
1. Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition of tyrosinase can have significant implications for skin-related conditions and cosmetic applications.
Inhibition Data :
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| This compound | TBD | Potential competitive inhibitor |
| Reference Compound (Kojic Acid) | 17.76 | Standard for comparison |
The compound's binding affinity and mechanism of action were evaluated through molecular docking studies, demonstrating its interaction with the active site of tyrosinase, thereby preventing substrate binding .
2. Neurological Applications
The compound has been investigated for its potential as a muscarinic receptor antagonist, which may offer therapeutic benefits in treating neurological diseases such as Alzheimer's disease. Muscarinic receptors play a pivotal role in cognitive functions, and their modulation could lead to improved outcomes in neurodegenerative disorders.
Case Studies
A notable study focused on the synthesis and evaluation of various piperazine derivatives, including the target compound. The derivatives were tested for their inhibitory effects on tyrosinase and other relevant enzymes, revealing promising results:
Key Findings :
- Compounds derived from piperazine structures exhibited significant enzyme inhibition with low micromolar IC50 values.
- The presence of fluorine atoms in the structure enhanced binding interactions with the target enzymes .
The proposed mechanism of action involves competitive inhibition where the compound binds to the active site of tyrosinase, thus preventing the conversion of L-DOPA to melanin. This mechanism was supported by kinetic studies that confirmed its competitive nature against standard substrates .
Scientific Research Applications
Antipsychotic Activity
Research indicates that derivatives of piperazine compounds, including 1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one, exhibit antipsychotic properties. These compounds interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.
Antidepressant Effects
Studies have also suggested that this compound may possess antidepressant-like effects. By modulating serotonin and norepinephrine levels in the brain, it could potentially alleviate symptoms of depression.
Neuroprotective Properties
Preliminary findings indicate that this compound may offer neuroprotective benefits. Its ability to cross the blood-brain barrier enhances its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Antipsychotic Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound to evaluate their affinity for dopamine receptors. The results demonstrated that modifications to the piperazine ring significantly impacted receptor binding affinity and antipsychotic efficacy .
Case Study 2: Neuroprotective Mechanism
A recent investigation explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound exhibited a marked reduction in cell death and improved mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 3: Antidepressant Activity
Another study assessed the antidepressant-like effects of this compound using the forced swim test in rodents. The findings indicated that administration of the compound resulted in a significant decrease in immobility time, suggesting its potential as an antidepressant .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
